LogP Advantage Over Unsubstituted 6‑Amino-3(2H)-pyridazinone
3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]- exhibits a consensus LogP of 0.81, whereas the parent 6‑amino‑3(2H)‑pyridazinone (CAS 10071-13-3) displays a significantly lower XLogP3 of −0.7, representing a positive shift of approximately 1.5 log units that brings the compound closer to the optimal lipophilicity range (LogP 1–3) for oral small‑molecule drugs .
| Evidence Dimension | Lipophilicity (partition coefficient) |
|---|---|
| Target Compound Data | Consensus LogP = 0.81 |
| Comparator Or Baseline | 6‑Amino‑3(2H)‑pyridazinone (CAS 10071-13-3); XLogP3 = −0.7 |
| Quantified Difference | ΔLogP ≈ +1.5 |
| Conditions | In silico prediction (Chemsrc consensus LogP vs PubChem XLogP3) |
Why This Matters
A LogP increase of ~1.5 units substantially improves predicted membrane permeability while staying within Lipinski space, making the sec‑butylamino derivative more suitable for cellular assays and oral lead optimisation than the unsubstituted amino parent.
- [1] PubChem. 6-Amino-3(2H)-pyridazinone (CAS 10071-13-3) – Compound Summary. https://pubchem.ncbi.nlm.nih.gov/compound/69789 (accessed 2026-05-10). View Source
